molecular formula C12H17NO3 B2587515 Ethyl 3-amino-3-(4-methoxyphenyl)propanoate CAS No. 167834-29-9

Ethyl 3-amino-3-(4-methoxyphenyl)propanoate

Cat. No.: B2587515
CAS No.: 167834-29-9
M. Wt: 223.272
InChI Key: UFUNPGDQFVGWDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-3-(4-methoxyphenyl)propanoate is an organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . This compound is characterized by the presence of an amino group, a methoxyphenyl group, and an ethyl ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-3-(4-methoxyphenyl)propanoate can be synthesized through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by reduction with sodium borohydride . The reaction conditions typically include:

    Temperature: Room temperature to 60°C

    Solvent: Ethanol or methanol

    Catalyst: Ammonium acetate

    Reducing Agent: Sodium borohydride

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(4-methoxyphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

    Oxidation Products: Nitro derivatives

    Reduction Products: Alcohols

    Substitution Products: Halogenated or alkylated derivatives

Scientific Research Applications

Ethyl 3-amino-3-(4-methoxyphenyl)propanoate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function . The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Ethyl 3-amino-3-(4-methoxyphenyl)propanoate can be compared with similar compounds such as:

  • Ethyl 3-amino-3-(4-ethoxy-3-methoxyphenyl)propanoate
  • Ethyl 3-amino-3-(4-methylphenyl)propanoate
  • Ethyl 3-(4-methoxyphenyl)propanoate

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity . This compound is unique due to its specific combination of amino, methoxy, and ethyl ester groups, which confer distinct properties and applications.

Properties

IUPAC Name

ethyl 3-amino-3-(4-methoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-3-16-12(14)8-11(13)9-4-6-10(15-2)7-5-9/h4-7,11H,3,8,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUNPGDQFVGWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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